molecular formula C10H18O3 B3188860 (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol CAS No. 24730-89-0

(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol

Cat. No. B3188860
CAS RN: 24730-89-0
M. Wt: 186.25 g/mol
InChI Key: ZDECMKJUNXSDQO-UHFFFAOYSA-N
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Description

“(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is a chemical compound with the CAS Number: 24730-89-0 . It has a molecular weight of 186.25 and its IUPAC name is (8-methyl-1,4-dioxaspiro[4.5]dec-8-yl)methanol . The compound is used in the preparation of pyrrolopyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases .


Molecular Structure Analysis

The InChI code for “(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is 1S/C10H18O3/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h11H,2-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Safety and Hazards

The safety data sheet (MSDS) for “(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol” can be found at the provided link . It’s important to refer to this document for detailed safety and handling information.

Future Directions

As “(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol” is used in the preparation of BCL-2 inhibitors , future research could potentially focus on optimizing its synthesis, improving its efficacy as a BCL-2 inhibitor, or exploring its use in the treatment of other diseases.

properties

IUPAC Name

(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECMKJUNXSDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)OCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502854
Record name (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24730-89-0
Record name (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 500 ml, round-bottomed flask was lithium aluminum hydride (1.772 g) in tetrahydrofuran (234 mL) to give a suspension. This suspension was cooled to 0° C. and ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (10.66 g) was added via addition funnel. The reaction was stirred overnight at room temperature and then cooled back down to 0° C. The excess lithium aluminum hydride was slowly quenched with 1.8 mL water, 1.8 mL aqueous NaOH (5N) and 5.6 mL water. The suspension was stirred until the salts turned white and was then filtered through a plug of silica gel. The filtrate was concentrated by rotary evaporation and the residue was purified by regular phase flash column chromatography (Analogix, 0-75% hexanes/ethyl acetate).
Quantity
1.772 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step Two
Quantity
234 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The thus-obtained methyl 4,4-ethylenedioxy-1-methylcyclohexanecarboxylate (37.8 g) was dissolved in ether (100 ml), and the solution was added dropwise to a refluxing suspension of LiAlH4 (6.7 g) in ether (400 ml). After the addition, the mixture was stirred at room temperature for an hour and then cooled with ice. Ethyl acetate (20 ml) and then water (35 ml) were added dropwise cautiously thereto. The solid precipitate was filtered off, and the filtrate was distilled under reduced pressure to give 4,4-ethylenedioxy-1-methylcyclohexanemethanol (29.5 g, 89.9% yield, b.p. 120°-125° C./0.5 mmHg, m.p. 42°-43° C.).
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Reactant of Route 2
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
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(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol
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Reactant of Route 6
(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol

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